AS2521780

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

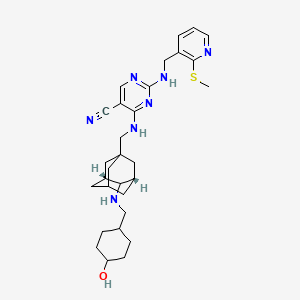

Fórmula molecular |

C30H41N7OS |

|---|---|

Peso molecular |

547.8 g/mol |

Nombre IUPAC |

4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19?,20?,22-,23+,25?,26?,30? |

Clave InChI |

YMYFRDZTZVZUPF-BRJZCUKVSA-N |

SMILES isomérico |

CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34C[C@H]5CC(C3)C[C@@H](C4)C5NCC6CCC(CC6)O)C#N |

SMILES canónico |

CSC1=C(C=CC=N1)CNC2=NC=C(C(=N2)NCC34CC5CC(C3)C(C(C5)C4)NCC6CCC(CC6)O)C#N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS2521780

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2521780 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Protein Kinase C theta (PKCθ).[1] PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for immunomodulatory and anti-inflammatory therapies. This compound demonstrates significant efficacy in suppressing T-cell activation, proliferation, and cytokine production. Its mechanism of action is centered on the specific inhibition of PKCθ, leading to the downstream modulation of critical signaling pathways, including the NF-κB pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Selective PKCθ Inhibition

This compound exerts its therapeutic effects through the direct and selective inhibition of the serine/threonine kinase PKCθ. This enzyme is predominantly expressed in T-cells and is a critical component of the signaling apparatus that translates T-cell receptor (TCR) and CD28 co-stimulation into cellular responses.

T-Cell Receptor Signaling and the Role of PKCθ

Upon engagement of the TCR by an antigen-presenting cell and co-stimulation via CD28, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the expression of genes that drive T-cell activation, proliferation, and the production of inflammatory cytokines like Interleukin-2 (IL-2).

// Nodes TCR_CD3 [label="TCR/CD3", fillcolor="#F1F3F4", fontcolor="#202124"]; CD28 [label="CD28", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#FBBC05", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#FBBC05", fontcolor="#202124"]; LAT_SLP76 [label="LAT/SLP-76\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKCtheta [label="PKCθ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(e.g., IL-2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TCR_CD3 -> Lck [label=" Co-stimulation"]; CD28 -> Lck; Lck -> ZAP70; ZAP70 -> LAT_SLP76; LAT_SLP76 -> PLCg1; PLCg1 -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; DAG -> PKCtheta [label=" Activates"]; PKCtheta -> IKK; this compound -> PKCtheta [arrowhead=tee, color="#EA4335", penwidth=2]; IKK -> IkB [label=" Phosphorylates"]; IkB -> NFkB [style=dashed, label=" Releases"]; NFkB -> Nucleus [label=" Translocates to"]; Nucleus -> Gene_Transcription [style=dashed]; } }

Caption: T-Cell Receptor Signaling Pathway and the Point of Intervention for this compound.

Downstream Effects of PKCθ Inhibition by this compound

By inhibiting PKCθ, this compound effectively blocks the signal transduction from the TCR and CD28 to the downstream activation of NF-κB. This leads to a significant reduction in:

-

IL-2 Gene Transcription: this compound suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T-cells.[2]

-

T-Cell Proliferation: The compound inhibits the proliferation of human primary T-cells.[2]

-

Cytokine Production: this compound also suppresses the production of various cytokines induced by mitogens like concanavalin A in rat splenocytes and monkey peripheral blood mononuclear cells.[2]

Quantitative Data on Inhibitory Activity

This compound demonstrates remarkable potency and selectivity for PKCθ over other kinases, including other PKC isoforms.

In Vitro Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of recombinant human PKC isoforms and other protein kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.

| Kinase Target | IC50 (nM) |

| PKCθ | 0.48 |

| PKCα | >1000 |

| PKCβI | >1000 |

| PKCβII | >1000 |

| PKCγ | >1000 |

| PKCδ | 160 |

| PKCε | 18 |

| PKCη | >1000 |

| PKCζ | >1000 |

| CDK2 | 84 |

Data sourced from a doctoral thesis by Hidehiko Fukahori.

Cellular Activity

The efficacy of this compound has also been demonstrated in cellular assays, reflecting its ability to penetrate cell membranes and inhibit its target in a physiological context.

| Cell-Based Assay | Cell Type | IC50 (nM) |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14 |

| CD3/CD28-induced T-Cell Proliferation | Human Primary T-cells | 17 |

Data sourced from Fukahori et al., 2014 and a doctoral thesis by Hidehiko Fukahori.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro PKCθ Enzyme Inhibition Assay

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant PKCθ\n- Kinase Buffer\n- ATP\n- Substrate Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound\n(or vehicle) to\nassay plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add PKCθ Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_ATP_Substrate [label="Add ATP/Substrate Mix\nto initiate reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Activity [label="Measure Kinase Activity\n(e.g., Luminescence, Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate1; Incubate1 -> Add_ATP_Substrate; Add_ATP_Substrate -> Incubate2; Incubate2 -> Stop_Reaction; Stop_Reaction -> Measure_Activity; Measure_Activity -> End; } }

Caption: Workflow for the in vitro PKCθ enzyme inhibition assay.

Methodology:

-

Reagents:

-

Recombinant human PKCθ enzyme.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-

ATP at a concentration near the Km for PKCθ.

-

A suitable substrate peptide (e.g., CREBtide).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

Add a small volume of the diluted this compound or vehicle (DMSO) to the assay wells.

-

Add the recombinant PKCθ enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.

-

Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a phospho-specific antibody that binds to the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells

Methodology:

-

Cell Culture:

-

Culture Jurkat T-cells (a human T-lymphocyte cell line) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

The cells should be in the logarithmic growth phase.

-

-

Transfection (if using a reporter gene):

-

Transfect the Jurkat cells with a reporter plasmid containing the firefly luciferase gene under the control of the IL-2 promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Procedure:

-

Seed the Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble).

-

Incubate the cells for a further period (e.g., 6-24 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the percentage of inhibition of IL-2 promoter activity for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value as described for the enzyme inhibition assay.

-

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

// Nodes Start [label="Start: Acclimatize Lewis Rats", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Arthritis [label="Day 0: Induce Arthritis\n(Subcutaneous injection of\nComplete Freund's Adjuvant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Start [label="Day 0 or Day 7: Begin Treatment\n(Oral administration of this compound\nor vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Swelling [label="Monitor Paw Swelling\n(e.g., using a plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"]; Continue_Treatment [label="Continue Daily Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Measurement [label="Day 17-21: Final Paw\nVolume Measurement and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Study", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Induce_Arthritis; Induce_Arthritis -> Treatment_Start; Treatment_Start -> Monitor_Swelling; Monitor_Swelling -> Continue_Treatment; Continue_Treatment -> Monitor_Swelling; Continue_Treatment -> Final_Measurement; Final_Measurement -> End; } }

Caption: Experimental workflow for the in vivo adjuvant-induced arthritis model.

Methodology:

-

Animals:

-

Use a susceptible rat strain, such as Lewis rats.

-

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a footpad.

-

-

Treatment:

-

Administer this compound orally, typically once or twice daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). The vehicle control group receives the vehicle alone. A study by Fukahori et al. (2014) administered this compound orally twice daily from day 1 to day 24.[2]

-

-

Assessment of Arthritis:

-

Monitor the rats for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the volume of the hind paws regularly using a plethysmometer.

-

At the end of the study, the animals are euthanized, and the joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis:

-

Compare the paw volumes and histological scores between the this compound-treated groups and the vehicle control group.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect. The study by Fukahori et al. (2014) showed that this compound significantly reduced paw swelling in a dose-dependent manner.[2]

-

Pharmacokinetics

While specific pharmacokinetic parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) for this compound are not publicly available in detail, studies have consistently reported that the compound is orally bioavailable and demonstrates good oral activity in preclinical models.[1] For instance, oral administration of this compound in rats led to a dose-dependent inhibition of concanavalin A-induced IL-2 production, indicating sufficient systemic exposure to exert its pharmacological effect.

Conclusion

This compound is a highly potent and selective inhibitor of PKCθ with a well-defined mechanism of action. By targeting a key node in the T-cell activation pathway, it effectively suppresses immune responses in vitro and in vivo. The quantitative data on its inhibitory activity, coupled with its demonstrated efficacy in a preclinical model of rheumatoid arthritis, underscore its potential as a therapeutic agent for T-cell-mediated autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.

References

AS2521780: A Potent and Selective PKC-theta Inhibitor for T Cell-Mediated Pathologies

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Protein Kinase C-theta (PKCθ) is a critical enzyme in the signaling cascade of T lymphocytes, playing a pivotal role in T cell activation, proliferation, and differentiation. Its selective expression in T cells makes it an attractive therapeutic target for a range of autoimmune diseases and transplant rejection. This document provides an in-depth technical guide on AS2521780, a novel and highly selective small-molecule inhibitor of PKCθ. We will explore its mechanism of action, biochemical and cellular activities, and preclinical efficacy, presenting quantitative data in structured tables and detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising immunosuppressant.

Introduction to PKC-theta in T Cell Signaling

Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases that is predominantly expressed in T lymphocytes.[1][2] Upon T cell receptor (TCR) and CD28 co-stimulation, PKCθ translocates to the immunological synapse, the interface between a T cell and an antigen-presenting cell (APC).[1][3] This localization is crucial for its function in activating downstream signaling pathways that lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T cells (NFAT).[1][4] These transcription factors are essential for the production of interleukin-2 (IL-2), a cytokine vital for T cell proliferation and the orchestration of an adaptive immune response.[5] Given its central role in T cell-mediated immunity, selective inhibition of PKCθ presents a promising strategy for the development of targeted immunosuppressive therapies with potentially fewer side effects than broader-acting agents.[6][7]

This compound: A Selective PKC-theta Inhibitor

This compound is a novel, potent, and highly selective inhibitor of PKCθ.[6][8] Its inhibitory activity and selectivity have been characterized in a variety of biochemical and cellular assays, demonstrating its potential as a valuable tool for studying PKCθ function and as a candidate for therapeutic development.

Biochemical Activity and Selectivity

This compound demonstrates sub-nanomolar potency against recombinant human PKCθ. Extensive kinase profiling has confirmed its high selectivity over other PKC isoforms and a broad panel of other protein kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. PKCθ | Reference |

| PKCθ | 0.48 | - | [6][8][9][10][11] |

| PKCα | >100 | >208 | [9] |

| PKCβ1 | >100 | >208 | [9] |

| PKCγ | >100 | >208 | [9] |

| PKCδ | >100 | >208 | [9] |

| PKCε | 18 | ~38 | [9] |

| PKCη | >100 | >208 | [9] |

| PKCζ | >100 | >208 | [9] |

| CDK2 | 84 | ~175 | [10] |

Table 1: Biochemical Potency and Selectivity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases, highlighting its potent and selective inhibition of PKCθ.

Cellular Activity

In cellular assays, this compound effectively suppresses key functions of T cell activation, including IL-2 production and proliferation, in response to TCR/CD28 stimulation.

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | Reference |

| IL-2 Gene Transcription | Jurkat T cells | anti-CD3/CD28 antibodies | Luciferase Reporter Activity | 14.0 | [9][10] |

| T Cell Proliferation | Human Primary T cells | anti-CD3/CD28 antibodies | Cell Viability | 17.0 | [9][10] |

| IL-2 Production | Rat Splenocytes | Concanavalin A | IL-2 Levels | 8.9 | [9] |

| IL-2 Production | Monkey PBMCs | Concanavalin A | IL-2 Levels | 10.5 | [9] |

Table 2: Cellular Activity of this compound. This table outlines the inhibitory effects of this compound on T cell functions in various cellular models.

Preclinical In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in animal models of autoimmune disease and organ transplantation, demonstrating its efficacy in suppressing T cell-mediated inflammation and rejection.

Adjuvant-Induced Arthritis in Rats

In a rat model of adjuvant-induced arthritis, a well-established model of T cell-driven autoimmune disease, oral administration of this compound resulted in a significant and dose-dependent reduction in paw swelling.[6][11]

Organ Transplantation Models

This compound has shown significant efficacy in prolonging graft survival in both rat and non-human primate models of organ transplantation.

-

Rat Cardiac Transplantation: In a rat cardiac transplantation model, this compound monotherapy significantly prolonged graft survival.[7] Combination therapy with suboptimal doses of standard immunosuppressants like tacrolimus or mycophenolate mofetil resulted in further significant improvements in graft survival.[7]

-

Non-Human Primate Renal Transplantation: In a non-human primate renal transplantation model, the combination of this compound with a suboptimal dose of tacrolimus significantly improved graft survival compared to tacrolimus alone, demonstrating its potential for use in combination immunosuppressive regimens.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Figure 1: PKC-theta Signaling Pathway in T Cell Activation. This diagram illustrates the central role of PKCθ in the signaling cascade following TCR and CD28 engagement, leading to the activation of transcription factors and subsequent IL-2 gene expression.

Figure 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key experiments performed to characterize the activity of this compound, from initial biochemical screening to in vivo efficacy studies.

Detailed Experimental Protocols

PKC-theta Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol measures the enzymatic activity of recombinant PKCθ by quantifying the amount of ADP produced in the kinase reaction.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant human PKCθ enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and the kinase reaction buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and reflects the PKCθ activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IL-2 Reporter Gene Assay in Jurkat T cells

This assay measures the ability of this compound to inhibit TCR/CD28-induced IL-2 gene transcription in Jurkat T cells stably transfected with an IL-2 promoter-luciferase reporter construct.

-

Cell Culture: Culture the IL-2 Luciferase Reporter Jurkat cell line in appropriate media.

-

Cell Plating: Seed the Jurkat cells into a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Cell Stimulation: Stimulate the cells with anti-human CD3 and anti-human CD28 antibodies to activate the TCR/CD28 signaling pathway.

-

Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of IL-2 promoter activity.

Human Primary T Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of primary human T cells.

-

T Cell Isolation: Isolate primary T cells from human peripheral blood mononuclear cells (PBMCs).

-

Cell Labeling (Optional): For tracking cell division, label the T cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Plating and Treatment: Plate the T cells in a 96-well plate and treat with various concentrations of this compound.

-

Stimulation: Stimulate T cell proliferation using plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubation: Culture the cells for a period of 3-5 days.

-

Proliferation Measurement:

-

Dye Dilution (CFSE): Analyze the dilution of the fluorescent dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

-

Thymidine Incorporation: Alternatively, add [3H]-thymidine to the culture for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of radioactivity into the DNA as a measure of proliferation.

-

Cell Viability Assay: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells.[8]

-

-

Data Analysis: Calculate the IC50 value for the inhibition of T cell proliferation.

Adjuvant-Induced Arthritis (AIA) in Rats

This in vivo model is used to evaluate the anti-inflammatory and disease-modifying effects of this compound.

-

Induction of Arthritis: Induce arthritis in a susceptible rat strain (e.g., Lewis rats) by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.[4][12]

-

Compound Administration: Begin oral administration of this compound or vehicle control at a specified time point relative to adjuvant injection and continue for the duration of the study.

-

Disease Assessment: Monitor the development and severity of arthritis by regularly measuring the paw volume (plethysmometry) and scoring the clinical signs of inflammation in each paw.

-

Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the disease parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Non-Human Primate (NHP) Renal Transplantation Model

This preclinical model provides a more translationally relevant assessment of the immunosuppressive efficacy of this compound.

-

Animal Selection and Pairing: Select MHC-mismatched cynomolgus or rhesus monkeys as donor-recipient pairs.

-

Surgical Procedure: Perform a heterotopic or orthotopic renal transplantation. The native kidneys of the recipient may be removed.

-

Immunosuppressive Regimen: Administer this compound, typically in combination with a standard-of-care immunosuppressant like tacrolimus, starting from the day of transplantation. Include a control group receiving the standard immunosuppressant alone.

-

Monitoring of Graft Function: Monitor renal graft function daily by measuring serum creatinine and blood urea nitrogen levels.

-

Assessment of Rejection: Monitor for signs of acute rejection through clinical observation and regular biopsies of the transplanted kidney for histopathological evaluation.

-

Graft Survival: The primary endpoint is the time to graft rejection, defined by a significant and sustained increase in serum creatinine or by histopathological confirmation of severe rejection.

-

Data Analysis: Compare the graft survival times between the treatment groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of PKCθ with demonstrated efficacy in both in vitro cellular assays and in vivo preclinical models of T cell-mediated diseases. Its ability to suppress T cell activation and proliferation, coupled with its effectiveness in models of arthritis and organ transplant rejection, underscores the therapeutic potential of targeting PKCθ. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of selective PKCθ inhibitors like this compound. This compound represents a significant advancement in the pursuit of targeted therapies for autoimmune disorders and the prevention of allograft rejection.

References

- 1. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 2. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]

- 3. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 4. Adjuvant-Induced Arthritis Model [chondrex.com]

- 5. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]

- 6. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. PKC theta Kinase Enzyme System Application Note [worldwide.promega.com]

- 9. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. chondrex.com [chondrex.com]

The Role of AS2521780 in T-Cell Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2521780 is a potent and highly selective small-molecule inhibitor of Protein Kinase C theta (PKCθ), a crucial enzyme in the T-cell activation cascade. This technical guide provides an in-depth overview of the role of this compound in modulating T-cell-mediated immune responses. It details the molecular interactions, cellular effects, and potential therapeutic applications of this compound. The guide includes a comprehensive summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action within the T-cell signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development.

Introduction to this compound and its Target: PKCθ

T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases and transplant rejection. A key mediator in the T-cell receptor (TCR) signaling pathway is Protein Kinase C theta (PKCθ), a member of the novel PKC subfamily.[1] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, where it plays a pivotal role in activating downstream transcription factors essential for T-cell proliferation, differentiation, and cytokine production.[1][2]

This compound has emerged as a novel, potent, and selective inhibitor of PKCθ.[3][4] Its high selectivity for PKCθ over other PKC isoforms and protein kinases makes it a valuable tool for dissecting the specific functions of PKCθ in T-cell biology and a promising candidate for targeted immunosuppressive therapies.[3][5] This guide will explore the preclinical data supporting the role of this compound as a modulator of T-cell activation.

Data Presentation: Inhibitory Activity of this compound

The selectivity and potency of this compound have been characterized through various in vitro kinase assays. The following tables summarize the quantitative data on its inhibitory activity against different PKC isoforms and other protein kinases.

| Target Enzyme | IC50 (nM) | Reference |

| PKCθ | 0.48 | [3][4] |

| PKCα | 160 | [6][7] |

| PKCδ | 160 | [6][7] |

| PKCε | 18 | [6][7] |

Table 1: Inhibitory Activity of this compound against PKC Isoforms. The data demonstrates the high selectivity of this compound for PKCθ, with significantly higher IC50 values for other PKC isoforms.

| Target Enzyme | IC50 (nM) | Fold Selectivity over PKCθ | Reference |

| CDK2 | 84 | >175 | [5] |

Table 2: Selectivity of this compound against an unrelated protein kinase. this compound exhibits high selectivity for PKCθ over other protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2).

| Cellular Assay | Cell Line | IC50 (nM) | Reference |

| IL-2 Gene Transcription | Jurkat T-cells | 14 | [5] |

| T-cell Proliferation | Human Primary T-cells | 17 | [5] |

Table 3: Cellular Activity of this compound. In cellular assays, this compound effectively suppresses key functions of T-cell activation, including Interleukin-2 (IL-2) production and proliferation, at nanomolar concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell activation.

IL-2 Promoter Activity Assay using a Luciferase Reporter System

This assay quantifies the effect of this compound on the transcriptional activity of the IL-2 promoter in Jurkat T-cells.

Materials:

-

IL-2 Luciferase Reporter Jurkat Cell Line (e.g., BPS Bioscience #60481)[8]

-

Thaw Medium 2 (e.g., BPS Bioscience #60184)[8]

-

This compound (dissolved in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies for stimulation

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]

-

Luminometer

Protocol:

-

Seed the IL-2 Luciferase Reporter Jurkat cells in a 96-well plate at a density of approximately 70,000 cells per well in 50 µl of Thaw Medium 2.[8]

-

Prepare serial dilutions of this compound in Thaw Medium 2.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulate the cells with an appropriate agonist, such as PMA (e.g., 50 ng/ml) and Ionomycin (e.g., 1 µM) or anti-CD3/CD28 antibodies, to induce IL-2 promoter activity.

-

Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[9]

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value of this compound by plotting the luminescence signal against the compound concentration.

T-Cell Proliferation Assay using CellTiter-Glo®

This assay measures the viability of T-cells as an indicator of proliferation after treatment with this compound.

Materials:

-

Human Primary T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

Anti-CD3 and anti-CD28 antibodies for stimulation

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega)[10]

-

Luminometer

Protocol:

-

Plate human primary T-cells in an opaque-walled 96-well plate at a density optimized for proliferation (e.g., 1 x 10^5 cells/well) in complete RPMI-1640 medium.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulate the T-cells with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure the luminescence using a luminometer.

-

Determine the IC50 value of this compound for T-cell proliferation.

Signaling Pathways and Mechanism of Action

This compound exerts its immunosuppressive effects by directly inhibiting the kinase activity of PKCθ. This inhibition disrupts the downstream signaling cascade that is essential for T-cell activation.

The PKCθ Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates and activates several downstream targets, culminating in the activation of key transcription factors:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): PKCθ is crucial for the activation of the IKK complex, which leads to the degradation of IκB and the subsequent nuclear translocation of NF-κB.[1]

-

AP-1 (Activator Protein-1): PKCθ contributes to the activation of the JNK and p38 MAPK pathways, which in turn activate the components of the AP-1 transcription factor, such as c-Jun and c-Fos.[12]

-

NFAT (Nuclear Factor of Activated T-cells): PKCθ signaling is also implicated in the sustained calcium influx required for the activation of calcineurin, which dephosphorylates NFAT, allowing its entry into the nucleus.[13]

These transcription factors then bind to the promoter regions of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), as well as other molecules that drive T-cell proliferation and effector functions.

Figure 1: T-Cell activation pathway and the inhibitory action of this compound.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a rat model of adjuvant-induced arthritis, oral administration of this compound significantly reduced paw swelling in a dose-dependent manner, indicating its potential for treating T-cell-mediated autoimmune diseases.[3] Furthermore, in rat and non-human primate models of allograft rejection, this compound has been shown to prolong graft survival, both as a monotherapy and in combination with other immunosuppressants.[14]

Conclusion

This compound is a powerful and selective inhibitor of PKCθ that effectively suppresses T-cell activation by blocking the signaling pathways leading to the activation of key transcription factors like NF-κB, AP-1, and NFAT. Its potent in vitro and in vivo activity, coupled with its high selectivity, underscores its potential as a therapeutic agent for a range of T-cell-mediated disorders, including autoimmune diseases and organ transplant rejection. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other selective PKCθ inhibitors.

References

- 1. Regulation of PKC-θ function by phosphorylation in T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]

- 4. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PKC | TargetMol [targetmol.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase C θ Affects Ca2+ Mobilization and NFAT Activation in Primary Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Autoimmune Disease Models with AS2521780: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2521780 is a potent and highly selective small molecule inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] T-cell mediated immunity is central to the pathogenesis of numerous autoimmune diseases, making PKCθ an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the investigation of this compound in preclinical autoimmune disease models, focusing on its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of PKCθ Signaling

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of PKCθ.[1][2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB, AP-1, and NFAT. These factors are crucial for T-cell activation, proliferation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1] PKCθ plays a pivotal role in this pathway. By inhibiting PKCθ, this compound effectively disrupts this signaling cascade, leading to a reduction in T-cell activation and subsequent inflammatory responses.[1][2]

References

AS2521780: A Potent and Selective PKCθ Inhibitor for Investigating T-Cell Mediated Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell mediated inflammation is a cornerstone of the pathogenesis of numerous autoimmune diseases and transplant rejection.[1][2] A key signaling node in T-cell activation is Protein Kinase C theta (PKCθ), a member of the novel PKC subfamily.[3] Its restricted expression primarily to T-lymphocytes and its critical role in transducing signals from the T-cell receptor (TCR) and CD28 co-receptor make it an attractive therapeutic target for immunomodulation.[1][3] AS2521780 has emerged as a potent and highly selective small molecule inhibitor of PKCθ, providing a valuable pharmacological tool to dissect the role of this kinase in T-cell biology and to explore its therapeutic potential.[4] This technical guide provides a comprehensive overview of this compound, including its selectivity profile, its effects on T-cell function, detailed experimental protocols for its use, and a visualization of its mechanism of action within the T-cell signaling cascade.

Data Presentation

Inhibitory Activity and Selectivity of this compound

This compound demonstrates exceptional potency and selectivity for PKCθ. Its inhibitory activity against various PKC isoforms and other protein kinases has been characterized, highlighting its specificity.

| Target | IC50 (nM) | Reference(s) |

| PKCθ | 0.48 | [4][5][6][7][8][9] |

| PKCε | 18 | [5][7][9] |

| PKCα | 160 | [5][7][9] |

| PKCδ | 160 | [5][7][9] |

| PKCβ | >840 | [5] |

| PKCγ | >1000 | [5] |

| PKCð | >1000 | [5] |

| PKCζ | >1000 | [5] |

| CDK2 | 84 | [8][9] |

Table 1: In vitro inhibitory potency and selectivity of this compound against a panel of Protein Kinase C (PKC) isoforms and Cyclin-Dependent Kinase 2 (CDK2). Data compiled from multiple sources.

Cellular Activity of this compound

The inhibitory effect of this compound on T-cell function has been demonstrated in various cellular assays.

| Assay | Cell Type | IC50 (nM) | Reference(s) |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T-cells | 14 | [8][9] |

| CD3/CD28-induced T-cell Proliferation | Human Primary T-cells | 17 | [8][9] |

| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 | [9] |

| Concanavalin A-induced IL-2 Production | Monkey PBMCs | 10.5 | [9] |

Table 2: Cellular activity of this compound in inhibiting T-cell activation and proliferation. PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

In Vitro Inhibition of T-Cell Activation

Objective: To assess the in vitro efficacy of this compound in inhibiting T-cell activation by measuring the suppression of Interleukin-2 (IL-2) production in Jurkat T-cells following stimulation with anti-CD3 and anti-CD28 antibodies.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody

-

Goat anti-mouse IgG (for crosslinking, optional)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

96-well cell culture plates

-

IL-2 ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Culture Jurkat T-cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the Jurkat T-cells into 96-well plates at a density of 1 x 10^5 cells per well.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells containing the Jurkat T-cells. Include a vehicle control (e.g., DMSO).

-

T-Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.[11] For soluble antibody stimulation, the addition of a cross-linking antibody like goat anti-mouse IgG (e.g., 5 µg/mL) can enhance activation.[11] Add the stimulation cocktail to the wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.[12]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-2 inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

In Vivo Assessment in a Rat Model of Adjuvant-Induced Arthritis

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of T-cell mediated autoimmune arthritis.

Materials:

-

Lewis or other susceptible rat strains[13]

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[14]

-

This compound

-

Vehicle for oral administration

-

Calipers for measuring paw thickness

-

Scoring system for arthritis severity

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the start of the experiment.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.[14]

-

Compound Administration: Begin oral administration of this compound or vehicle daily, starting from the day of adjuvant injection or at the onset of clinical signs of arthritis.[4] Dosing will be dependent on pharmacokinetic studies.

-

Clinical Assessment: Monitor the animals daily for signs of arthritis. Measure the paw thickness of both hind paws using calipers.[15] Score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).[15]

-

Data Analysis: Compare the mean arthritis scores and paw thickness between the this compound-treated groups and the vehicle-treated control group. Statistical analysis can be performed using appropriate tests such as ANOVA.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: PKCθ signaling cascade in T-cell activation and the inhibitory action of this compound.

Caption: Workflow for the in vitro assessment of this compound's effect on IL-2 production.

Caption: Workflow for the in vivo evaluation of this compound in a rat arthritis model.

Conclusion

This compound is a powerful research tool for the study of T-cell mediated inflammation. Its high potency and selectivity for PKCθ allow for precise interrogation of this signaling pathway in both in vitro and in vivo settings. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into autoimmune diseases, transplant rejection, and other T-cell driven pathologies. The continued study of selective PKCθ inhibitors like this compound holds significant promise for the development of novel, targeted immunomodulatory therapies.

References

- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]

- 6. This compound | PKC | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]

- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chondrex.com [chondrex.com]

- 14. maokangbio.com [maokangbio.com]

- 15. chondrex.com [chondrex.com]

The Structure-Activity Relationship of AS2521780: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective PKCθ Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for AS2521780, a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ). This compound represents a significant advancement in the development of T-cell-specific immunosuppressants, offering potential therapeutic applications in autoimmune diseases and organ transplantation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's design, mechanism of action, and the experimental protocols used for its characterization.

Introduction: The Role of PKCθ in T-Cell Activation

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and is a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon engagement of the TCR and the co-stimulatory receptor CD28 by an antigen-presenting cell, PKCθ is recruited to the immunological synapse.[2] This initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[3] These factors are essential for the transcription of cytokine genes, most notably Interleukin-2 (IL-2), which drives T-cell proliferation, differentiation, and effector functions.[1][3]

Given its central role, selective inhibition of PKCθ is an attractive therapeutic strategy for modulating T-cell-mediated immune responses without causing broad immunosuppression. This compound was developed as a potent, selective, and orally bioavailable inhibitor to meet this therapeutic need.[4]

Mechanism of Action of this compound

This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of PKCθ. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to T-cell activation. Specifically, this compound has been shown to suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T-cells and inhibit the proliferation of human primary T-cells.[5][6]

Structure-Activity Relationship (SAR) of this compound

This compound belongs to a class of 2,4-diamino-5-cyanopyrimidine derivatives. Its development originated from the optimization of a lead compound, derivative 2 , which, despite being a potent PKCθ inhibitor, suffered from significant time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4).[5][7] TDI of CYP enzymes is a major liability in drug development, as it can lead to unpredictable drug-drug interactions. The medicinal chemistry effort, therefore, focused on structural modifications to mitigate this TDI while retaining high affinity and selectivity for PKCθ.[5] this compound is also referred to as compound 34 in the primary literature.[5]

The core strategy involved modifying the substituents on the 2,4-diaminopyrimidine scaffold to reduce the potential for metabolic activation by CYP3A4. Key insights from the SAR studies include:

-

Pyrimidine Core: The 2,4-diamino-5-cyanopyrimidine core is crucial for binding to the hinge region of the PKCθ kinase domain. Modifications at the 5-position, such as replacing the cyano group with fluorine, were explored to modulate electronic properties and metabolic stability.[8][9]

-

N4-Substituent: The adamantyl group at the N4 position occupies a key lipophilic pocket. While essential for potency, modifications in this region were carefully considered to balance potency and physicochemical properties.

-

N2-Substituent: The side chain at the N2-amino position was a primary focus for optimization to reduce CYP3A4 TDI. The lead compound 2 possessed a pyridyl methylamino group that was identified as a potential site of metabolic activation. By replacing this with a (2-(methylthio)pyridin-4-yl)methyl group, as seen in this compound (34 ), the CYP3A4 TDI was significantly mitigated.[5]

The progression from the initial lead to this compound highlights a successful medicinal chemistry campaign to resolve a significant drug metabolism issue while preserving potent on-target activity.

Data Presentation: In Vitro Activity and Selectivity

The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Inhibitory Activity against PKC Isoforms

| Kinase Isoform | IC50 (nM) | Selectivity (Fold vs. PKCθ) |

| PKCθ | 0.48 | 1 |

| PKCε | 18 | ~38 |

| PKCα | 160 | ~333 |

| PKCδ | 160 | ~333 |

| PKCβ1 | >840 | >1750 |

| PKCγ | >1000 | >2083 |

| PKCη | >1000 | >2083 |

| PKCζ | >1000 | >2083 |

| Data sourced from multiple references.[4][9][10] |

Table 2: Cellular Activity and Other Kinase Inhibition

| Assay / Kinase | Cell Line / Target | IC50 (nM) |

| IL-2 Gene Transcription | Jurkat T-Cells | 14.0 |

| T-Cell Proliferation | Human Primary T-Cells | 17.0 |

| CDK2 | N/A | 84.0 |

| Data sourced from multiple references.[4][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are synthesized from established methods in the field.

PKCθ Enzymatic Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PKCθ by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Methodology:

-

Preparation: All reagents (recombinant human PKCθ, substrate peptide, ATP, and this compound) are diluted in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 2 mM DTT).

-

Compound Plating: A serial dilution of this compound is prepared in DMSO and dispensed into a low-volume 384-well plate. A vehicle control (DMSO) is also included.

-

Kinase Reaction: The PKCθ enzyme is added to the wells, followed by the addition of a substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 5-10 µL.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. The plate is incubated for another 30 minutes.

-

Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the activity of the kinase inhibitor. IC50 values are calculated by fitting the data to a four-parameter logistic curve.[8]

IL-2 Gene Transcription Assay (Luciferase Reporter)

This cell-based assay measures the effect of this compound on the transcriptional activity of the IL-2 promoter.

Methodology:

-

Cell Culture: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of the IL-2 promoter are used. Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded into a 96-well white, clear-bottom plate at a density of approximately 1 x 10^5 cells per well.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: T-cell activation is induced by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, or by using anti-CD3/CD28 antibodies.

-

Incubation: The plate is incubated for 6-14 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

-

Lysis and Signal Detection: A luciferase assay reagent (e.g., Bright-Glo™) is added directly to the wells. This lyses the cells and provides the substrate for the luciferase enzyme.

-

Data Acquisition: After a brief incubation (2-10 minutes) to stabilize the signal, luminescence is read on a plate reader. IC50 values are determined from the dose-response curve.

T-Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of primary T-cells by measuring cellular ATP levels as an indicator of cell viability.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Primary T-cells can be further purified if needed.

-

Cell Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle.

-

Stimulation: T-cell proliferation is induced with anti-CD3 and anti-CD28 antibodies.

-

Incubation: The cells are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

ATP Measurement: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well is added.

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured. The signal is directly proportional to the number of viable, proliferating cells. IC50 values are calculated from the resulting dose-response curve.

Conclusion

This compound is a testament to a successful, structure-guided drug discovery program. It is a highly potent and selective inhibitor of PKCθ, a key enzyme in T-cell activation. The structure-activity relationship studies, driven by the need to mitigate CYP3A4 time-dependent inhibition, led to the discovery of a molecule with a promising preclinical profile. The detailed in vitro and cellular characterization confirms its mechanism of action and its potential as an immunosuppressive agent for T-cell-mediated diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug developers working on similar therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PKC | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the Novel PKCθ Selective Inhibitor this compound on Acute Rejection in Rats and Monkeys - ATC Abstracts [atcmeetingabstracts.com]

- 10. optimization-of-2-4-diamino-5-fluoropyrimidine-derivatives-as-protein-kinase-c-theta-inhibitors-with-mitigated-time-dependent-drug-drug-interactions-and-p-gp-liability - Ask this paper | Bohrium [bohrium.com]

Preliminary Studies on AS2521780 in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2521780 has emerged as a potent and highly selective inhibitor of Protein Kinase C theta (PKCθ), a key signaling molecule in T-cell activation. This technical guide synthesizes the foundational preclinical data on this compound, providing an in-depth overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial characterization. The information presented is intended to support further research and development of PKCθ inhibitors for T-cell mediated autoimmune diseases and transplant rejection.

Core Mechanism of Action: Selective PKCθ Inhibition

This compound is a small-molecule inhibitor that demonstrates potent and selective inhibition of the PKCθ isoenzyme.[1][2][3][4][5] PKCθ is a critical component of the T-cell receptor (TCR) signaling cascade, which, upon activation, leads to the downstream activation of transcription factors such as NF-κB, AP-1, and NFAT.[1] These transcription factors are essential for the production of Interleukin-2 (IL-2) and subsequent T-cell proliferation and differentiation. By selectively targeting PKCθ, this compound effectively blocks these downstream events, leading to immunosuppression.[1][2][3]

The selectivity of this compound for PKCθ over other PKC isoforms and a panel of other protein kinases is a key characteristic, suggesting a reduced potential for off-target effects.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Recombinant Human PKCθ | Enzyme Assay | 0.48 nM | [1][2][3][4][5] |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | 14 nM | [5][6] |

| Human Primary T-cell Proliferation | Human Peripheral T-cells | 17 nM | [5][6] |

| Concanavalin A-induced IL-2 Production | Rat Splenocytes | 8.9 nM | [6] |

| Concanavalin A-induced IL-2 Production | Monkey Peripheral Blood Mononuclear Cells | 10.5 nM | [6] |

Note: this compound showed over 30-fold higher selectivity for PKCθ compared to other PKC isoforms and over 100-fold selectivity against a panel of 27 other protein kinases.[1][5]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Rat Adjuvant-Induced Arthritis | Oral administration of this compound | Significantly reduced paw swelling in a dose-dependent manner. | [1][2][3] |

| Rat Cardiac Transplantation | This compound monotherapy (10 mg/kg b.i.d.) | Prolonged graft survival to 14 days (vs. 5-6 days in untreated). | [7] |

| Rat Cardiac Transplantation | This compound monotherapy (30 mg/kg b.i.d.) | Prolonged graft survival to 20 days. | [7] |

| Rat Cardiac Transplantation | This compound (3 mg/kg b.i.d.) + Tacrolimus (0.02 mg/kg) | Significant improvement in graft survival. | [7] |

| Rat Cardiac Transplantation | This compound (3 mg/kg b.i.d.) + Mycophenolate Mofetil (15 mg/kg) | Significant improvement in graft survival. | [7] |

| Non-Human Primate Renal Transplantation | This compound (3 mg/kg b.i.d.) + Tacrolimus (1 mg/kg) | Significantly improved graft survival compared to tacrolimus alone. | [7] |

Signaling Pathways and Experimental Workflows

PKCθ Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling cascade and the point of intervention for this compound.

Experimental Workflow for In Vitro T-Cell Proliferation Assay

This diagram outlines the general workflow for assessing the effect of this compound on human primary T-cell proliferation.

Experimental Workflow for Rat Adjuvant-Induced Arthritis Model

The following diagram provides a high-level overview of the in vivo experimental workflow for the rat adjuvant-induced arthritis model.

Experimental Protocols

In Vitro PKCθ Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on recombinant human PKCθ enzyme activity.

-

Methodology: A standard enzymatic assay was likely employed, measuring the phosphorylation of a substrate by PKCθ in the presence of varying concentrations of this compound. The IC50 value was calculated from the resulting dose-response curve. The selectivity was determined by performing similar assays with other PKC isoforms and a panel of different protein kinases.[1][2]

IL-2 Gene Transcription Assay in Jurkat T-cells

-

Objective: To assess the effect of this compound on T-cell receptor signaling leading to IL-2 gene expression.

-

Cell Line: Jurkat T-cells, a human T-lymphocyte cell line.

-

Methodology: Jurkat T-cells were stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.[1][2] The cells were concurrently treated with varying concentrations of this compound. IL-2 gene transcription was likely quantified using a reporter gene assay, such as a luciferase reporter under the control of the IL-2 promoter.[6] The IC50 value was determined by measuring the reduction in reporter activity.

Human Primary T-cell Proliferation Assay

-

Objective: To evaluate the impact of this compound on the proliferation of primary human T-cells.

-

Cells: Human peripheral T-cells.

-

Methodology: Isolated human peripheral T-cells were incubated with this compound and stimulated with anti-human CD28 (0.5 µg/mL).[4] After a 48-hour incubation period, cell proliferation was measured using a viability assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[4] The IC50 value was calculated based on the dose-dependent inhibition of proliferation.

Cytokine Production Assay in Rat Splenocytes and Monkey PBMCs

-

Objective: To determine the effect of this compound on mitogen-induced cytokine production.

-

Cells: Rat splenocytes and monkey peripheral blood mononuclear cells (PBMCs).

-

Methodology: Cells were stimulated with the T-cell mitogen concanavalin A in the presence of varying concentrations of this compound.[2][6] The concentration of cytokines, such as IL-2, in the cell culture supernatant was measured, likely by ELISA. The IC50 values for the inhibition of cytokine production were then determined.

Rat Adjuvant-Induced Arthritis Model

-

Objective: To assess the in vivo efficacy of this compound in a T-cell-mediated autoimmune disease model.

-

Animal Model: Female Lewis rats.[6]

-

Methodology: Arthritis was induced in the rats. This compound or a vehicle control was administered orally twice daily from day 1 to day 24.[4] Paw swelling was monitored as a measure of disease severity. On day 25, the paws were dissected, fixed in 10% neutral buffered formalin, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histopathological evaluation.[4]

Rat and Non-Human Primate Transplantation Models

-

Objective: To evaluate the potential of this compound to prevent allograft rejection.

-

Animal Models: ACI-to-Lewis rat cardiac transplantation model and a non-human primate renal transplantation model.[7]

-

Methodology: this compound was administered either as a monotherapy or in combination with suboptimal doses of standard immunosuppressants like tacrolimus or mycophenolate mofetil.[7] The primary endpoint was graft survival time.

Clinical Trial Status

A search for clinical trials involving this compound did not yield any results. The development status of this compound is currently listed as pending.[3]

Conclusion

The preliminary data on this compound strongly support its profile as a potent and selective PKCθ inhibitor with significant immunosuppressive activity. Its efficacy in preclinical models of arthritis and organ transplantation highlights the therapeutic potential of targeting PKCθ for T-cell-mediated diseases. The detailed in vitro and in vivo data presented in this guide provide a solid foundation for further investigation and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound, a novel PKCθ selective inhibitor, on T cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound |CAS:1214726-89-2 Probechem Biochemicals [probechem.com]

- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 7. Effect of novel PKCθ selective inhibitor this compound on acute rejection in rat and non-human primate models of transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of PKC-theta Inhibition with AS2521780: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C-theta (PKCθ) has emerged as a critical regulator of T-cell activation and signaling, positioning it as a highly attractive therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and organ transplant rejection.[1][2] PKCθ, a member of the novel PKC subfamily of serine/threonine kinases, is predominantly expressed in T-cells and plays a pivotal role in the signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation.[1][3] Its activation leads to the downstream signaling events that orchestrate T-cell proliferation, differentiation, and cytokine production, making its selective inhibition a promising strategy for immunomodulation.[1][4] AS2521780 is a novel, potent, and selective small-molecule inhibitor of PKCθ that has demonstrated significant therapeutic potential in preclinical studies.[5][6][7][8] This technical guide provides an in-depth overview of the therapeutic potential of PKCθ inhibition with this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action of PKC-theta in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and the co-stimulatory molecule CD28 by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the activation of PKCθ.[3][9] Activated PKCθ translocates to the immunological synapse, the interface between the T-cell and the APC, where it orchestrates the activation of key transcription factors, including NF-κB, AP-1, and NFAT.[1][3][10][11] These transcription factors are essential for the expression of genes critical for T-cell activation, such as the cytokine Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation.[1][4][10] By selectively inhibiting PKCθ, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation, proliferation, and cytokine production, thereby dampening the inflammatory response.[5][7]

PKC-theta Signaling Pathway

Caption: PKC-theta signaling pathway in T-cell activation and the point of inhibition by this compound.

Quantitative Data on this compound

This compound has demonstrated potent and selective inhibition of PKCθ in a variety of assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. Other PKC Isoforms | Reference(s) |

| PKCθ | 0.48 | >30-fold | [5][6][7][8][12] |

| PKCα | 160 | 333-fold | [8][13] |

| PKCβ | >840 | >1750-fold | [13] |

| PKCγ | >1000 | >2083-fold | [13] |

| PKCδ | 160 | 333-fold | [8][13] |

| PKCε | 18 | 37.5-fold | [8][13] |

| PKCη | >1000 | >2083-fold | [13] |

| PKCζ | >1000 | >2083-fold | [13] |

| PKCι | >1000 | >2083-fold | [13] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Endpoint | IC50 (nM) | Reference(s) |

| CD3/CD28-induced IL-2 Gene Transcription | Jurkat T cells | IL-2 Luciferase Reporter | 14 | [12] |

| Human Primary T-cell Proliferation | Human PBMCs | Cell Viability | 17 | [12] |

| Concanavalin A-induced Cytokine Production | Rat Splenocytes | Cytokine Levels | Similar potency to human cells | [5][7] |

| Concanavalin A-induced Cytokine Production | Monkey PBMCs | Cytokine Levels | Similar potency to human cells | [5][7] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis

| Treatment Group | Dose | Administration | Outcome | Reference(s) |

| This compound | Dose-dependent | Oral, twice daily | Significantly reduced paw swelling | [5][6][7] |

Table 4: In Vivo Efficacy of this compound in Transplantation Models

| Model | Species | Treatment | Outcome | Reference(s) |

| Cardiac Allograft | Rat | Monotherapy (10 mg/kg & 30 mg/kg b.i.d.) | Significantly prolonged graft survival | [14] |

| Cardiac Allograft | Rat | Combination with Tacrolimus (0.02 mg/kg) | Significant improvement in graft survival | [14] |

| Cardiac Allograft | Rat | Combination with Mycophenolate Mofetil (15 mg/kg) | Significant improvement in graft survival | [14] |

| Renal Allograft | Non-human Primate | Combination with Tacrolimus (1 mg/kg) | Significantly improved graft survival compared to Tacrolimus alone | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PKC-theta In Vitro Kinase Activity Assay

This protocol is adapted from established methods for measuring PKCθ kinase activity.[3][9][15]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant human PKCθ.

Materials:

-

Recombinant human PKCθ enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)

-

Cofactors: Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PtdSer)

-

This compound at various concentrations

-

5x SDS-PAGE loading buffer

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant PKCθ, MBP, and cofactors (PMA and PtdSer).

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding 5x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MBP using a phosphorimager or quantify the radioactivity by cutting the corresponding band and using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

CD3/CD28-Induced IL-2 Gene Transcription Assay in Jurkat T-cells

This protocol is based on standard methods for assessing T-cell activation.[5][16][17][18][19]

Objective: To evaluate the effect of this compound on T-cell receptor-mediated IL-2 gene expression.

Materials:

-

Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct.

-

96-well cell culture plates.

-

Anti-CD3 and anti-CD28 antibodies.

-

This compound at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Jurkat T-cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

-